2H-1-Benzopyran-2-one, 4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxy-
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Overview
Description
2H-1-Benzopyran-2-one, 4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxy- is a complex organic compound with the molecular formula C16H12O6. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxy- typically involves the condensation of appropriate phenolic compounds with coumarin derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the extraction of natural precursors from plant sources followed by chemical modifications. The use of advanced techniques such as chromatography and crystallization ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic effects against various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxy- involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-
- 2H-1-Benzopyran-2-one, 4-[(acetyloxy)methyl]-6,7-dimethoxy-
Uniqueness
Compared to similar compounds, 2H-1-Benzopyran-2-one, 4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxy- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of hydroxyl and methoxy groups enhances its antioxidant activity and potential therapeutic applications .
Properties
CAS No. |
200391-95-3 |
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Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
4-(3,4-dihydroxyphenyl)-6-hydroxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C16H12O6/c1-21-15-7-14-10(5-13(15)19)9(6-16(20)22-14)8-2-3-11(17)12(18)4-8/h2-7,17-19H,1H3 |
InChI Key |
IGHVYQBBZBLNDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
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